![molecular formula C20H15ClF4N4O B15142703 (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)
(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a type of purinergic receptor involved in various physiological and pathological processes. This compound has shown significant potential in scientific research due to its high oral bioavailability and low-moderate clearance in preclinical species .
Preparation Methods
The synthesis of JNJ-54166060 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of ®-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone. This process involves various reaction conditions, including the use of specific reagents and catalysts to achieve the desired product with high purity .
Chemical Reactions Analysis
JNJ-54166060 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s properties.
Scientific Research Applications
JNJ-54166060 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the P2X7 receptor and its role in various chemical processes.
Biology: The compound is employed in research to understand the biological functions of the P2X7 receptor, including its role in inflammation and cell death.
Medicine: JNJ-54166060 is being investigated for its potential therapeutic applications in treating conditions such as chronic pain, neuroinflammation, and depression.
Industry: The compound’s high purity and selectivity make it valuable for industrial applications, particularly in the development of new drugs targeting the P2X7 receptor .
Mechanism of Action
JNJ-54166060 exerts its effects by selectively antagonizing the P2X7 receptor. This receptor is a ligand-gated ion channel that plays a crucial role in the release of pro-inflammatory cytokines and the regulation of cell death. By inhibiting the P2X7 receptor, JNJ-54166060 can modulate these processes, providing potential therapeutic benefits .
Comparison with Similar Compounds
JNJ-54166060 is unique due to its high selectivity and potency as a P2X7 receptor antagonist. Similar compounds include:
A-740003: Another P2X7 receptor antagonist with different pharmacokinetic properties.
AZD9056: A compound with similar targets but varying efficacy and safety profiles.
GSK1482160: Another selective P2X7 receptor antagonist with distinct molecular characteristics .
Properties
Molecular Formula |
C20H15ClF4N4O |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
PLIXFSPGDVKMDM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


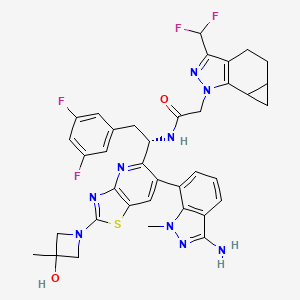



![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)
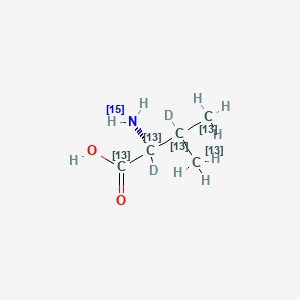
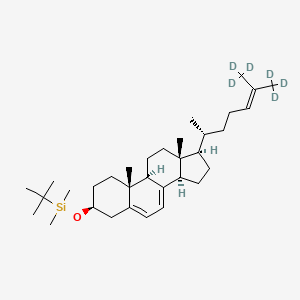


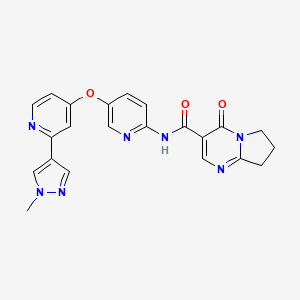
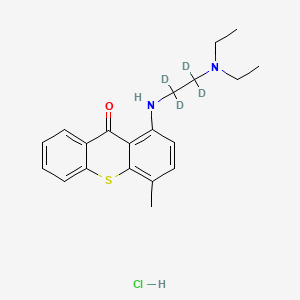

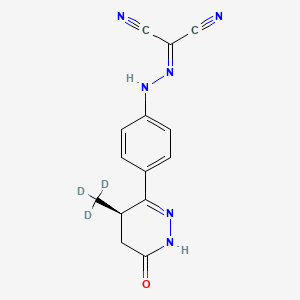
![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)
